![molecular formula C26H24ClN3O6 B12406529 NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride)](/img/structure/B12406529.png)
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) is a topoisomerase I inhibitor known for its effective antibody-drug conjugate (ADC) activity. This compound can be delivered to cells through conjugated antibody targeting, making it a valuable tool in both in vivo and in vitro research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) involves multiple steps, including the formation of the bicyclo[1.1.1]pentane core and subsequent functionalization. The reaction conditions typically require controlled environments to ensure the stability and purity of the compound .
Industrial Production Methods
Industrial production of NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the compound meets the required standards for research applications .
Análisis De Reacciones Químicas
Types of Reactions
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired outcome but generally require controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a topoisomerase I inhibitor in various chemical studies.
Biology: Employed in cellular studies to investigate the effects of topoisomerase inhibition.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of research chemicals and pharmaceuticals.
Mecanismo De Acción
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) functions by inhibiting DNA gyrase, a type II topoisomerase, and topoisomerase IV. These enzymes are necessary to separate bacterial DNA, thereby inhibiting cell division. The compound’s ability to target these enzymes makes it effective in disrupting cellular processes and providing therapeutic benefits .
Comparación Con Compuestos Similares
Similar Compounds
Topoisomerase I inhibitor 10: Selectively inhibits leishmanial topoisomerase IB and exhibits antileishmanial activity.
Compound 13: Another topoisomerase I inhibitor with similar properties and applications.
Uniqueness
NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT (hydrochloride) stands out due to its effective ADC activity and ability to be delivered to cells through conjugated antibody targeting. This unique feature enhances its applicability in targeted cancer therapy and other research areas .
Propiedades
Fórmula molecular |
C26H24ClN3O6 |
|---|---|
Peso molecular |
509.9 g/mol |
Nombre IUPAC |
(5S)-14-(3-amino-1-bicyclo[1.1.1]pentanyl)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione;hydrochloride |
InChI |
InChI=1S/C26H23N3O6.ClH/c1-2-26(32)15-4-17-21-13(6-29(17)22(30)14(15)7-33-23(26)31)20(24-8-25(27,9-24)10-24)12-3-18-19(35-11-34-18)5-16(12)28-21;/h3-5,32H,2,6-11,27H2,1H3;1H/t24?,25?,26-;/m0./s1 |
Clave InChI |
RZASSNKEOKWEIG-GODSSRNBSA-N |
SMILES isomérico |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)N)O.Cl |
SMILES canónico |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C78CC(C7)(C8)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxy-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B12406449.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)

![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)
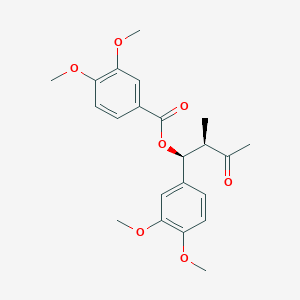
![N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B12406483.png)

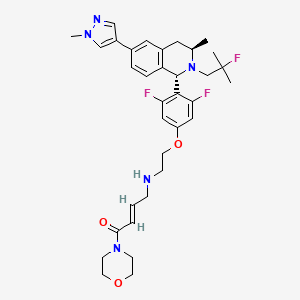
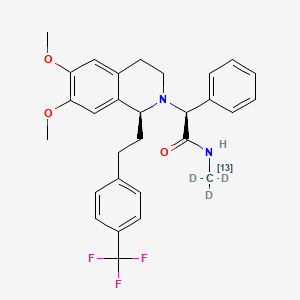
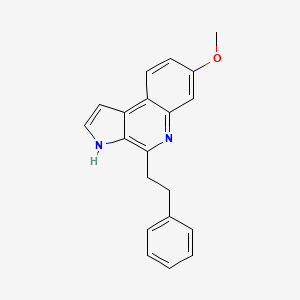
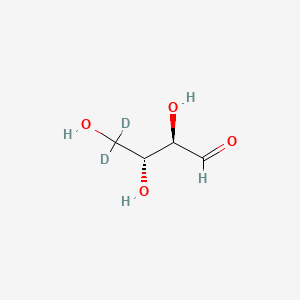
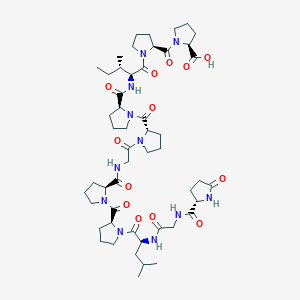
![cobalt(2+);methane;3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[2-[[(2R,3S,4R,5S)-5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate](/img/structure/B12406531.png)
